

Application Note: Analysis of Dinitrosopentamethylenetetramine (DNPT) by Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: *Dinitrosopentamethylenetetramine*
Cat. No.: *B087232*

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Abstract

This application note details a comprehensive methodology for the qualitative and quantitative analysis of **Dinitrosopentamethylenetetramine** (DNPT) using Gas Chromatography-Mass Spectrometry (GC-MS). DNPT, a chemical blowing agent, is a nitroso compound, and its detection and quantification are crucial for safety and quality control in industrial applications.^[1] This document provides a step-by-step protocol for sample preparation, GC-MS instrumentation, and data analysis, designed for researchers, scientists, and professionals in drug development and chemical manufacturing. The described method offers a robust starting point for the analysis of DNPT in various matrices.

Introduction

Dinitrosopentamethylenetetramine (DNPT) is an organic compound used primarily as a blowing agent in the rubber and plastics industry.^[1] Due to its chemical structure, which includes nitroso functional groups, it is classified as a nitrosamine. Nitrosamines are a class of compounds that are often potent carcinogens, necessitating sensitive and specific analytical methods for their monitoring.^{[2][3]} Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it well-suited for the analysis of DNPT.^[2] This application

note presents a detailed protocol for DNPT analysis, leveraging established methods for other nitrosamines.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for extracting DNPT from a solid matrix, such as a polymer or a drug substance.

Materials:

- Sample containing DNPT
- Dichloromethane (DCM), HPLC grade
- Deionized water
- 1M Sodium Hydroxide (NaOH)
- Anhydrous sodium sulfate
- 15 mL centrifuge tubes
- Vortex mixer
- Centrifuge
- Pipettes and tips
- 2 mL autosampler vials with inserts

Procedure:

- Weigh approximately 500 mg of the homogenized sample into a 15 mL centrifuge tube.
- Add 5.0 mL of deionized water and 1.0 mL of 1M NaOH to the tube.
- Vortex the mixture for 2 minutes to ensure complete dispersion of the sample.

- Add 5.0 mL of dichloromethane (DCM) to the tube.
- Cap the tube and vortex vigorously for 5 minutes to facilitate the extraction of DNPT into the organic phase.
- Centrifuge the mixture at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
- Carefully transfer the lower organic layer (DCM) to a clean tube using a Pasteur pipette.
- Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.
- Filter the dried extract through a 0.45 μ m PTFE syringe filter into a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are a recommended starting point and may require optimization based on the specific instrument and column used.

Parameter	Value
Gas Chromatograph	Agilent 8890 GC or similar
Injector	Splitless mode
Injection Volume	1 μ L
Injector Temperature	250 °C
Carrier Gas	Helium at a constant flow rate of 1.2 mL/min
Oven Program	
Initial Temperature	60 °C, hold for 2 minutes
Ramp 1	15 °C/min to 200 °C, hold for 0 minutes
Ramp 2	25 °C/min to 280 °C, hold for 5 minutes
GC Column	HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent non-polar capillary column
Mass Spectrometer	Agilent 7010B Triple Quadrupole MS or similar
Ionization Mode	Electron Ionization (EI) at 70 eV
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Transfer Line Temp.	280 °C
Acquisition Mode	Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis
SIM Ions for DNPT	To be determined from the mass spectrum of a DNPT standard. Likely ions would include the molecular ion and characteristic fragment ions.

Data Presentation

Quantitative Data Summary

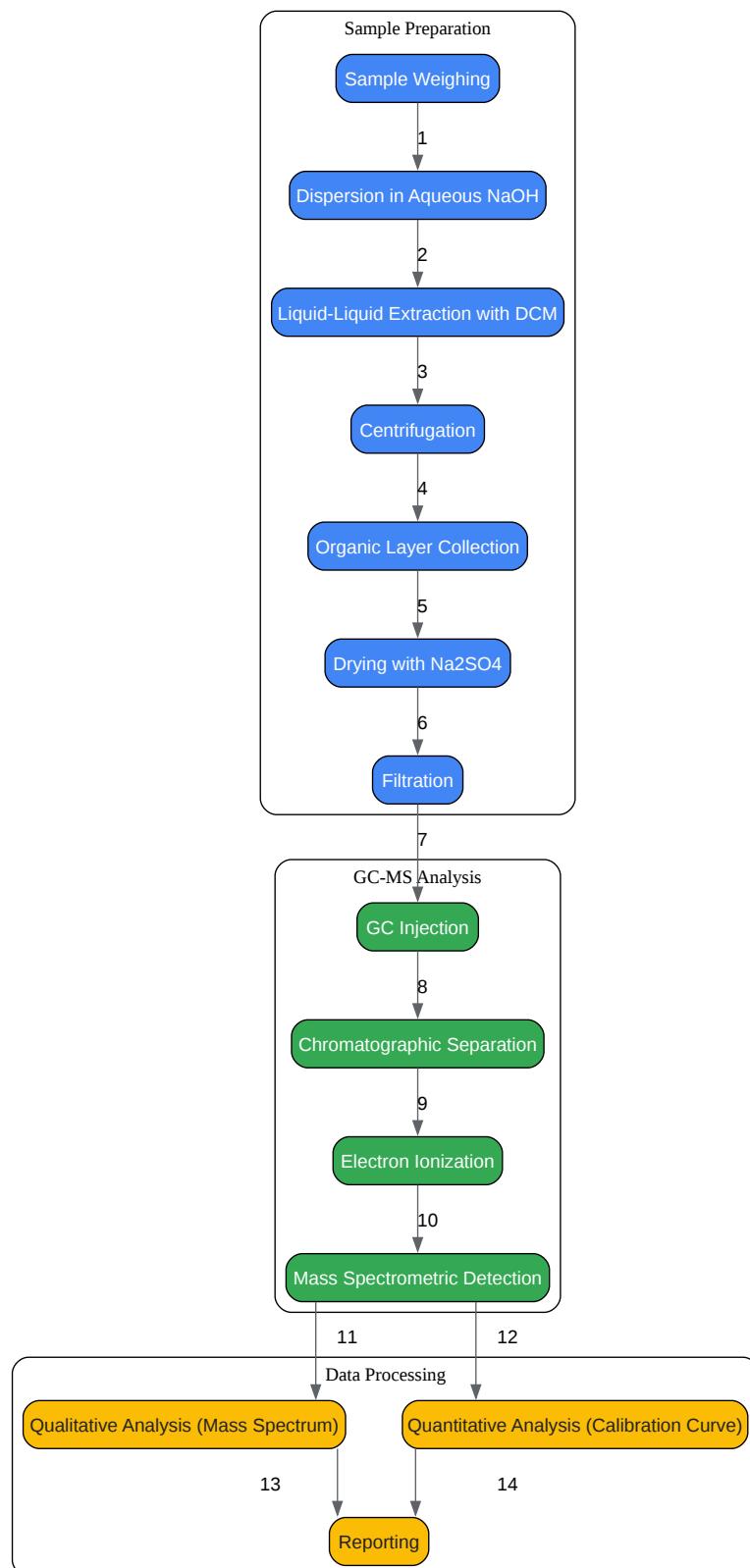
The following table should be populated with data obtained from the analysis of DNPT standards and samples.

Analyte	Retention Time (min)	Quantitation Ion (m/z)	Confirmation Ion 1 (m/z)	Confirmation Ion 2 (m/z)	Limit of Detection (LOD) (ng/mL)	Limit of Quantification (LOQ) (ng/mL)
DNPT	TBD	TBD	TBD	TBD	TBD	TBD

TBD: To be determined experimentally.

Visualizations

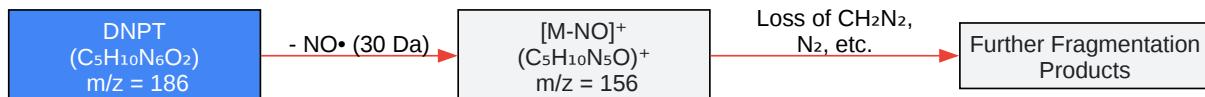
Experimental Workflow

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Caption: Experimental workflow for the GC-MS analysis of DNPT.

Postulated Fragmentation Pathway of DNPT

Based on the general fragmentation patterns of nitrosamines, the following pathway for DNPT ($C_5H_{10}N_6O_2$) is proposed.[3][4][5] The primary fragmentation is expected to involve the loss of the nitroso group ($NO\bullet$).



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Caption: Postulated MS fragmentation pathway for DNPT.

Discussion

The presented method provides a comprehensive framework for the analysis of DNPT by GC-MS. The sample preparation protocol is based on a standard liquid-liquid extraction technique that is effective for a wide range of nitrosamines.[2] The GC-MS parameters are selected to ensure good chromatographic separation and sensitive detection of DNPT. It is crucial to experimentally determine the retention time and mass spectrum of an authentic DNPT standard to confirm its identity in samples and to select appropriate ions for SIM mode analysis for accurate quantification. The limit of detection (LOD) and limit of quantification (LOQ) should be established through the analysis of a series of calibration standards.

Conclusion

This application note details a robust and reliable GC-MS method for the analysis of **Dinitrosopentamethylenetetramine** (DNPT). The provided protocols for sample preparation and instrumental analysis serve as a valuable starting point for laboratories involved in the quality control of materials containing DNPT or in research related to nitrosamine analysis. The method can be further optimized and validated to meet specific regulatory requirements and analytical challenges.

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